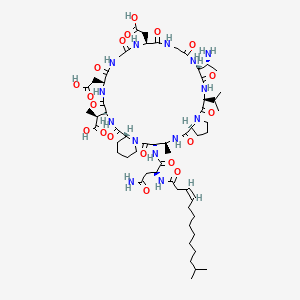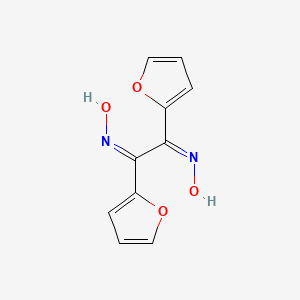![molecular formula C25H30N4O3 B607631 methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate CAS No. 478908-51-9](/img/structure/B607631.png)
methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GGTI-2166 is a geranylgeranyl transferase I inhibitor. GGTI-2166 inhibit the pOC formation induced by RANKL or TNF-alpha in cultures of both mouse marrow-derived macrophage-colony-stimulating factor (M-CSF) dependent monocytes (MD cells) and the mouse monocyte cell line RAW 264.7 (RAW cells). GGTI-2166 inhibited TRAP activity induced by RANKL or TNF-alpha in both cell cultures and prevented the incorporation of [3H]all-trans geranylgeraniol into prenylated proteins in RAW cells.
Scientific Research Applications
Synthesis in Heterocyclic Systems : Research by Stanovnik et al. (2003) demonstrated the synthesis of various heterocyclic systems, including oxazolo[4,5-c]quinoline derivatives and 1-aryl-2-phenyl-5-methyl-1H-imidazole-4-carboxylates, starting from compounds like methyl 2-benzoylamino-2-oxobutanoate, which shares structural similarities with the compound (Stanovnik et al., 2003).
Antimicrobial Activity : A study by Mistry et al. (2005) involved the synthesis of various heterocyclic azlactone and imidazolinone derivatives, assessing their antimicrobial activities. This work is relevant for understanding the antimicrobial potential of similar compounds (Mistry et al., 2005).
Preparation of Polyfunctional Heterocyclic Systems : Research by Pizzioli et al. (1998) focused on the preparation of multifunctional compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which are useful for creating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles (Pizzioli et al., 1998).
Cardiotonic Agents : Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, exhibiting dose-related increases in cardiac contractile force. This study highlights the potential therapeutic applications of structurally related compounds in cardiology (Schnettler et al., 1982).
Nonpeptide Angiotensin II Receptor Antagonists : Sharma et al. (2010) investigated benzimidazoles derivatives, which are structurally related to the compound , as nonpeptide angiotensin II receptor antagonists, indicating potential applications in hypertension management (Sharma et al., 2010).
Chiral Compounds Synthesis : Altman et al. (1990) described the synthesis of chiral vicinal diacylamines through Bamberger ring cleavage of substituted imidazoles, providing insights into the synthesis of chiral compounds related to methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate (Altman et al., 1990).
Electrochemical Properties in Energy Storage : Kowsari et al. (2018) explored the electrochemical properties of N‑benzoyl derivatives of isoleucine, which may inform the utilization of similar compounds in energy storage applications (Kowsari et al., 2018).
properties
CAS RN |
478908-51-9 |
|---|---|
Product Name |
methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate |
Molecular Formula |
C25H30N4O3 |
Molecular Weight |
434.5307 |
IUPAC Name |
methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H30N4O3/c1-16(2)11-23(25(31)32-4)29-24(30)21-10-9-18(27-14-19-13-26-15-28-19)12-22(21)20-8-6-5-7-17(20)3/h5-10,12-13,15-16,23,27H,11,14H2,1-4H3,(H,26,28)(H,29,30) |
InChI Key |
JXEKQPYTJAWNTO-QHCPKHFHSA-N |
SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)OC |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GGTI2166; GGTI-2166; GGTI 2166. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)
![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)



![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
